Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl- is a complex organic compound characterized by its unique molecular structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its molecular formula is C10H18Br2N2O4, and it has a molecular weight of 390.07 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl- involves several steps. One common method includes the reaction of N,N-dihexylacetamide with ethylene glycol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism by which Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, N,N’-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis[2-bromo-
- Ethanamine, 2,2-1,2-ethanediylbis(oxy)bisN,N-dimethyl-
- 2,2’-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide)
Uniqueness
Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl- stands out due to its unique molecular structure, which imparts specific chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity .
Eigenschaften
CAS-Nummer |
67456-22-8 |
---|---|
Molekularformel |
C30H60N2O4 |
Molekulargewicht |
512.8 g/mol |
IUPAC-Name |
2-[2-[2-(dihexylamino)-2-oxoethoxy]ethoxy]-N,N-dihexylacetamide |
InChI |
InChI=1S/C30H60N2O4/c1-5-9-13-17-21-31(22-18-14-10-6-2)29(33)27-35-25-26-36-28-30(34)32(23-19-15-11-7-3)24-20-16-12-8-4/h5-28H2,1-4H3 |
InChI-Schlüssel |
MQBUNLMIUDJIED-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(CCCCCC)C(=O)COCCOCC(=O)N(CCCCCC)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.